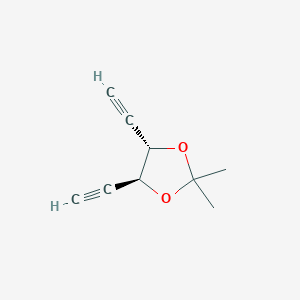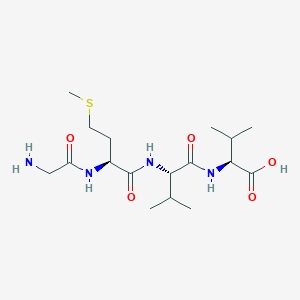![molecular formula C24H31NO2 B14222469 7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide CAS No. 634599-73-8](/img/structure/B14222469.png)
7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide is an organic compound with a complex structure that includes a benzyloxy group, dimethyl groups, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of ethyl 4-methylpent-4-enoate with 3-phenylpropan-1-amine . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide can undergo various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can be oxidized to form benzoic acids.
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation and various reducing agents for reduction reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields benzoic acids .
Scientific Research Applications
7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: The compound can be used in biological assays to study its effects on different biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide involves its interaction with specific molecular targets and pathways. The benzyloxy group and the phenylethyl group play crucial roles in its reactivity and binding to target molecules. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
7-Benzyloxyindole: Shares the benzyloxy group but differs in the core structure.
N-Alkyl Amides: Similar in having an amide group but differ in the side chains and overall structure.
Uniqueness
7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide is unique due to its combination of functional groups and the specific arrangement of its molecular structure
Properties
CAS No. |
634599-73-8 |
|---|---|
Molecular Formula |
C24H31NO2 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2,3-dimethyl-N-[(1R)-1-phenylethyl]-7-phenylmethoxyhept-4-enamide |
InChI |
InChI=1S/C24H31NO2/c1-19(12-10-11-17-27-18-22-13-6-4-7-14-22)20(2)24(26)25-21(3)23-15-8-5-9-16-23/h4-10,12-16,19-21H,11,17-18H2,1-3H3,(H,25,26)/t19?,20?,21-/m1/s1 |
InChI Key |
FMKQLNFFKJGQRJ-XVAXZDLZSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C(C)C(C)C=CCCOCC2=CC=CC=C2 |
Canonical SMILES |
CC(C=CCCOCC1=CC=CC=C1)C(C)C(=O)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


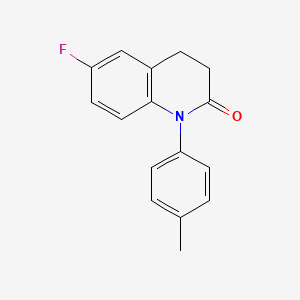
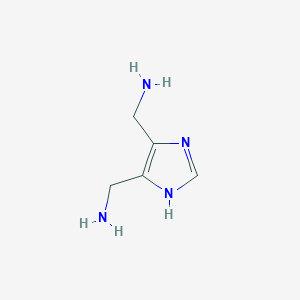
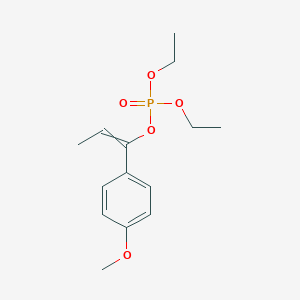
![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)
![Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane](/img/structure/B14222409.png)
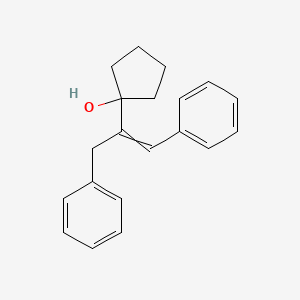
![3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine](/img/structure/B14222427.png)
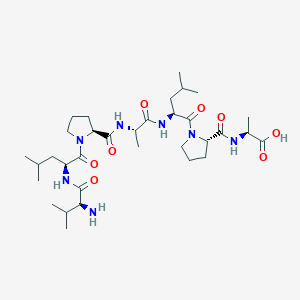
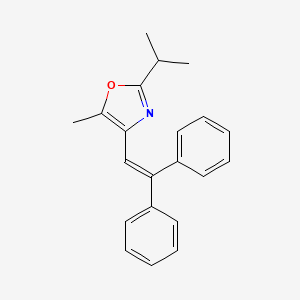
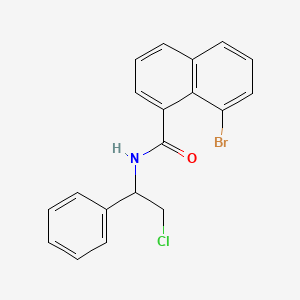
![2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]-](/img/structure/B14222447.png)
![Benzene, [[(5,5-diiodopentyl)oxy]methyl]-](/img/structure/B14222449.png)
